

Navigating the Landscape of Dibromoindazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

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An in-depth exploration of the synthesis, properties, and therapeutic potential of dibromo-substituted 1H-indazoles, with a focus on the 3,6-dibromo isomer.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of **3,6-Dibromo-1H-indazole** and the broader class of dibromo-1H-indazoles. While a specific CAS number for **3,6-Dibromo-1H-indazole** is not readily available in public databases, this document consolidates information on its potential synthesis, predicted properties, and the established significance of the indazole scaffold in medicinal chemistry.

Core Chemical Properties and Data

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its role in developing protein kinase inhibitors and other therapeutic agents.^{[1][2]} Brominated indazoles, in particular, serve as versatile intermediates for creating diverse molecular architectures through cross-coupling reactions.^[2]

Quantitative data for various bromo- and dibromo-1H-indazole derivatives are summarized below to provide a comparative reference for the predicted properties of **3,6-Dibromo-1H-indazole**.

Property	5,6-Dibromo-1H-indazole[3]	6-Bromo-3-iodo-1H-indazole[4]	3,5-Dibromo-1-Methyl-1H-indazole[5]	6-bromo-3-methyl-1H-indazole[6]
CAS Number	1781019-74-6	885521-88-0	52088-11-6	7746-27-2
Molecular Formula	C ₇ H ₄ Br ₂ N ₂	C ₇ H ₄ BrIN ₂	C ₈ H ₆ Br ₂ N ₂	C ₈ H ₇ BrN ₂
Molecular Weight	275.93 g/mol	322.93 g/mol	289.96 g/mol	211.06 g/mol
Topological Polar Surface Area (TPSA)	28.68 Å ²	28.68 Å ²	Not available	28.7 Å ²
LogP	3.0879	2.93	Not available	2.6

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted anilines or related precursors.[2][7] The introduction of bromine atoms onto the indazole ring can be accomplished through direct bromination or by using brominated starting materials.

General Synthesis of the 1H-Indazole Core

A common strategy for synthesizing the 1H-indazole core involves the diazotization of a substituted 2-methylaniline followed by intramolecular cyclization.[8]

Experimental Protocol: Diazotization and Cyclization

- **Acetylation:** Dissolve the starting 2-methylaniline derivative in a suitable solvent like chloroform. Add acetic anhydride while maintaining the temperature below 40°C.
- **Cyclization:** To the reaction mixture, add potassium acetate followed by an alkyl nitrite (e.g., isoamyl nitrite). Heat the mixture to reflux (around 68°C) and maintain for an extended period (e.g., 20 hours).

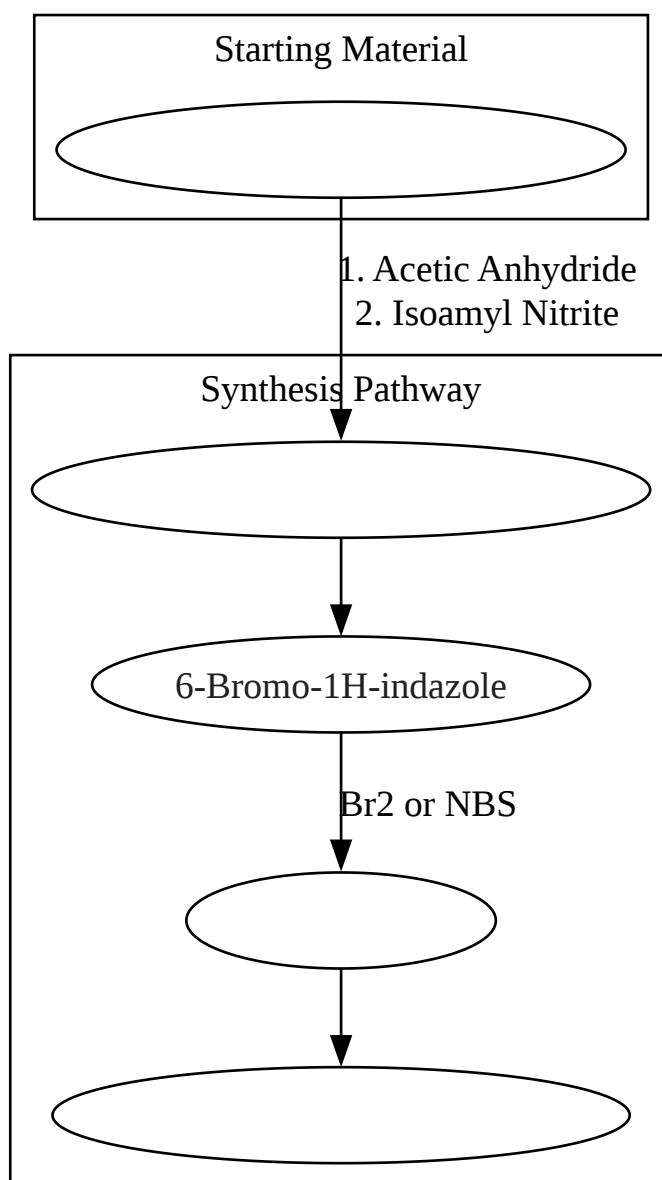
- **Work-up:** After completion, cool the reaction mixture and neutralize it to precipitate the indazole product.
- **Purification:** The crude product can be purified using standard techniques such as column chromatography.

Bromination of the Indazole Ring

Direct bromination of the 1H-indazole core can be challenging due to potential side reactions and lack of regioselectivity. Over-bromination can lead to the formation of di- or tri-bromo substituted indazoles.^[7] A more controlled approach involves the synthesis of a specific bromo-indazole isomer from a brominated precursor. For the synthesis of **3,6-Dibromo-1H-indazole**, a plausible, though not explicitly documented, route would start from a 4-bromo-2-methylaniline derivative and involve a subsequent bromination step at the 3-position.

Experimental Protocol: Bromination at the 3-Position

- **Dissolution:** Dissolve the 6-bromo-1H-indazole precursor in a suitable solvent such as N,N-Dimethylformamide (DMF).
- **Base Addition:** Add a base, for example, potassium hydroxide (KOH).
- **Brominating Agent:** Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

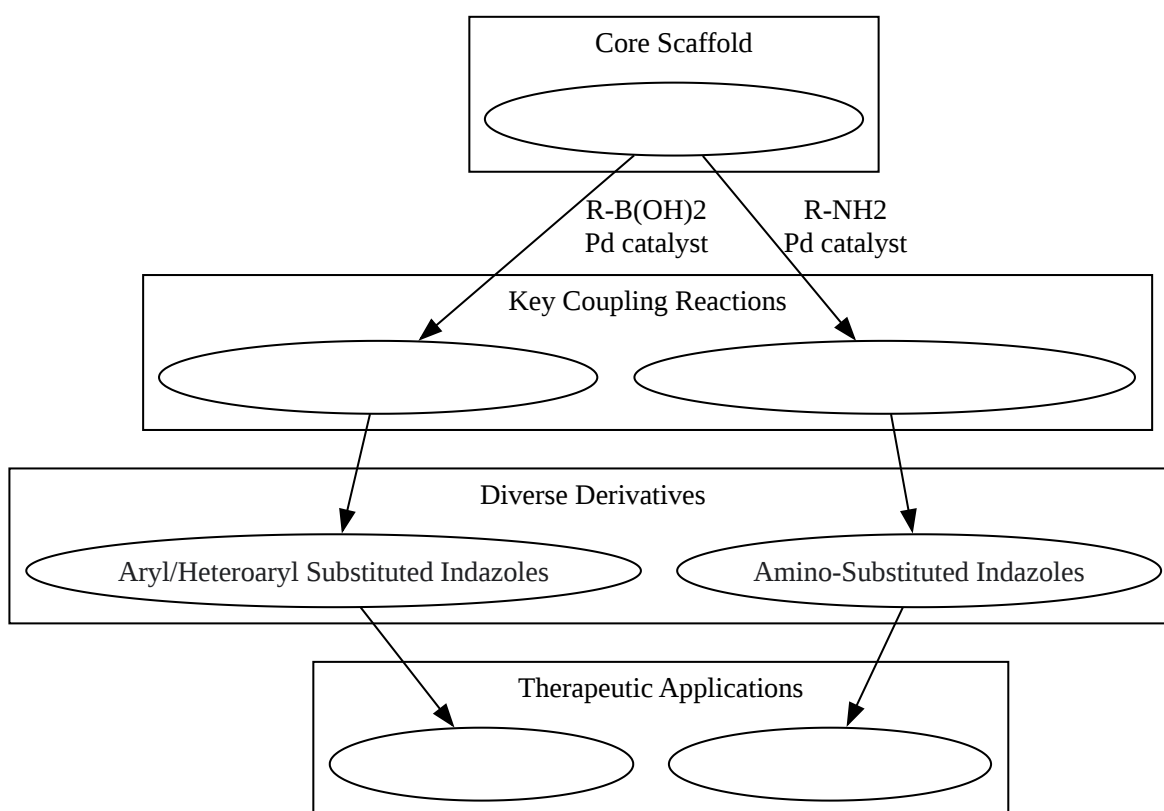


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Applications in Drug Development and Biological Significance

The indazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][9][10] Indazole derivatives are particularly prominent as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis.[2]

The bromine atoms on the indazole ring serve as crucial handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are commonly employed to introduce new functionalities at the brominated positions.[2]



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While specific biological data for **3,6-Dibromo-1H-indazole** is not available, the known activities of other brominated and dibrominated indazoles suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this specific isomer is warranted to explore its full potential in drug discovery.

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- To cite this document: BenchChem. [Navigating the Landscape of Dibromoindazoles: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360816#cas-number-for-3-6-dibromo-1h-indazole]

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